Hydrogen-Bond Acceptor Capability: Furan-2-yl vs. Phenyl and Thiophen-2-yl Analogs in Kinase Hinge-Binding Motifs
The furan-2-yl substituent provides a ring-oxygen hydrogen-bond acceptor (HBA) that is structurally absent in the 2-phenyl analog and electronically distinct from the sulfur HBA in 2-thiophen-2-yl analog. Calculated electrostatic potential minima (Vₛ,ₘᵢₙ) for furan (−30.5 kcal/mol) vs. thiophene (−22.3 kcal/mol) indicate a 37% stronger HBA character for furan [1]. In imidazo[1,2-b]pyridazine TRK inhibitors, the 2-position substituent directly contacts the kinase hinge region; altering HBA strength modulates hinge-binding affinity and selectivity across TRKA/B/C isoforms [2].
| Evidence Dimension | Hydrogen-bond acceptor strength (electrostatic potential minimum, Vₛ,ₘᵢₙ) of the 2-position heterocycle |
|---|---|
| Target Compound Data | Furan: Vₛ,ₘᵢₙ = −30.5 kcal/mol |
| Comparator Or Baseline | Thiophene: Vₛ,ₘᵢₙ = −22.3 kcal/mol; Benzene: Vₛ,ₘᵢₙ = −19.6 kcal/mol (π-system only, no heteroatom lone pair) |
| Quantified Difference | Furan HBA strength is 37% greater than thiophene and 56% greater than benzene |
| Conditions | Calculated at HF/6-31G* level; values represent isolated heterocycle electrostatic potential minima |
Why This Matters
This difference directly influences kinase selectivity and potency in the imidazo[1,2-b]pyridazine inhibitor series, making the furan analog the preferred choice when stronger hinge-region hydrogen-bonding is required for target engagement.
- [1] Murray, J.S., Politzer, P. The electrostatic potential: an overview. WIREs Computational Molecular Science, 2011, 1, 153–163. (Class-level electrostatic potential data for heterocycles). View Source
- [2] WO2010033941A1. Substituted imidazo[1,2-b]pyridazine compounds as TRK kinase inhibitors. Array BioPharma Inc., 2009. View Source
